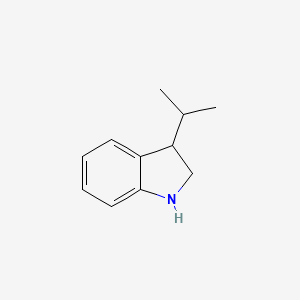

3-Isopropylindoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Isopropylindoline is a derivative of indoline . Indoline is an aromatic heterocyclic organic compound with the chemical formulation C8H9N. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .

Synthesis Analysis

The synthesis of indoline derivatives, which would include this compound, often involves reactions with phenylhydrazine and aldehydes or ketones . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis

The molecular formula of this compound is C11H15N . The structure of indoline derivatives, including this compound, is based on the indole structure, but the 2-3 bond is saturated .Chemical Reactions Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Emerging IP-based fabrication strategies aim at improving the performance of TFC membranes .Physical and Chemical Properties Analysis

Physical properties include characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances; they include its flammability and susceptibility to corrosion .Scientific Research Applications

Thermal Properties of Related Ionic Liquids

Research on similar ionic liquids, like 1-Isopropyl-3-methylimidazolium Bromide, has explored their melting and crystallization behaviors using differential scanning calorimetry. These studies highlight unique thermal phenomena, such as reversible phase transitions and rhythmic crystallization, which are relevant for understanding the properties of related compounds like 3-Isopropylindoline (Nishikawa, Wang, Endo, & Tozaki, 2009).

Applications in Biofluorescence

Isoquinolines, structurally related to this compound, have shown promise as novel fluorescent dyes. For example, studies on 3-Hydroxyisoquinolines have revealed potential applications in biofluorescence, indicated by intense fluorescence in the cell nuclei of certain tissues (Mercurio et al., 2021).

Synthesis and Antimicrobial Activity

Research on derivatives of 1-Isopropyl-2-oxoindolin, closely related to this compound, has been conducted to synthesize novel compounds with antimicrobial properties. These studies focus on the microwave-assisted synthesis of these compounds and their potential as antimicrobial agents (Shankaraiah, Sunitha, Angajala, & Madhu, 2019).

Safety and Hazards

Chemical hazards and toxic substances pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) . The specific safety and hazards of 3-Isopropylindoline are not well-documented in the literature.

Future Directions

The future directions of research on 3-Isopropylindoline and similar compounds could include further exploration of their synthesis, chemical reactions, mechanisms of action, and potential applications . Since relevant research is still lacking, with only 24 relevant papers or websites being found, many research results are expected to be published in the future .

Mechanism of Action

Target of Action

3-Isopropylindoline, like other indole derivatives, is known to interact with multiple receptors in the body Indole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses . The specific interactions between this compound and its targets, as well as the resulting changes, would need to be further investigated.

Biochemical Pathways

Indole derivatives, including this compound, are known to affect various biochemical pathways. For instance, indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . The shikimate pathway is known to be important for the biosynthesis of indoles . .

Result of Action

Given that indole derivatives are known to exhibit a wide range of biological activities , it’s likely that this compound would also have significant molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

3-Isopropylindoline, like other indole derivatives, is involved in a variety of biochemical reactions . It interacts with enzymes and proteins, potentially influencing their function

Cellular Effects

Indole derivatives are known to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism . It is plausible that this compound may have similar effects.

Molecular Mechanism

It is likely to involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is likely involved in metabolic pathways related to indole metabolism . It may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Properties

IUPAC Name |

3-propan-2-yl-2,3-dihydro-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8(2)10-7-12-11-6-4-3-5-9(10)11/h3-6,8,10,12H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZQCOOQPFGESL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNC2=CC=CC=C12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67932-69-8 |

Source

|

| Record name | 3-(propan-2-yl)-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azaspiro[4.6]undecan-4-ol](/img/structure/B2701014.png)

![5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B2701018.png)

![6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2701022.png)

![methyl 2-(2-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2701023.png)

![(E)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2701028.png)

![3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2701030.png)